Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate
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Overview
Description
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a butyl ester group, a bromine atom, a chlorine atom, and a sulfanyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate typically involves the reaction of 3-bromo-6-chloropyridine with butyl 2-mercaptoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and the pyridine ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can alter the function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Similar structure with a carbamate group instead of a sulfanyl group.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Another pyridine derivative with a different substitution pattern.
Uniqueness
Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and sulfanyl groups on the pyridine ring provides a versatile scaffold for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C11H13BrClNO2S |
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Molecular Weight |
338.65 g/mol |
IUPAC Name |
butyl 2-(3-bromo-6-chloropyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C11H13BrClNO2S/c1-2-3-6-16-10(15)7-17-11-8(12)4-5-9(13)14-11/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
FNNQHCHFMYSQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C=CC(=N1)Cl)Br |
Origin of Product |
United States |
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